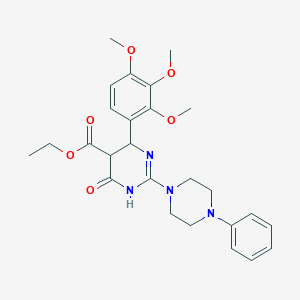![molecular formula C22H24N2O5 B264977 N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B264977.png)
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide, also known as DMACA, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMACA belongs to the class of coumarin derivatives, which are known for their diverse biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties.
作用机制
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is not fully understood. However, it has been suggested that this compound exerts its anti-tumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. This compound's anti-inflammatory properties are thought to be due to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in the production of pro-inflammatory cytokines. This compound's anti-viral activity against HSV-1 and HSV-2 is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells such as human breast cancer cells and human colon cancer cells. This compound has also been found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. In vivo studies have shown that this compound reduces the growth of tumors in mice implanted with human breast cancer cells.
实验室实验的优点和局限性
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has been shown to exhibit potent anti-tumor, anti-inflammatory, and anti-viral activities, making it a promising candidate for further research. However, this compound's mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. Additionally, this compound's potential toxicity and side effects need to be thoroughly investigated before it can be considered for clinical use.
未来方向
There are several future directions for research on N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide. One area of research could focus on identifying this compound's molecular targets and elucidating its mechanism of action. Another area of research could investigate the potential of this compound as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. Additionally, more studies are needed to determine the safety and toxicity of this compound in vivo and in clinical trials. Finally, the development of new synthetic derivatives of this compound with improved pharmacological properties could lead to the discovery of novel therapeutic agents.
合成方法
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide can be synthesized using a multi-step process that involves the coupling of 4-hydroxycoumarin with 4-methoxyphenylboronic acid followed by the reaction of the resulting intermediate with N,N-dimethylethylenediamine and acetic anhydride. The final product is obtained after purification through column chromatography and recrystallization. The purity of this compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to have anti-viral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
属性
分子式 |
C22H24N2O5 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]-2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C22H24N2O5/c1-24(2)11-10-23-21(25)14-28-17-8-9-18-19(13-22(26)29-20(18)12-17)15-4-6-16(27-3)7-5-15/h4-9,12-13H,10-11,14H2,1-3H3,(H,23,25) |
InChI 键 |
WFDCFTKHMNUBKJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
规范 SMILES |
CN(C)CCNC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B264906.png)
![N-{1-benzyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264910.png)
![1-[2-[(4Z)-4-[4-(3,4-dimethoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-oxocyclohexa-1,5-dien-1-yl]oxyethyl]piperidine-4-carboxamide](/img/structure/B264913.png)
![N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B264916.png)
![6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2H-chromen-2-one](/img/structure/B264917.png)

![8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B264925.png)
![4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B264927.png)
![N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide](/img/structure/B264938.png)
![Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264951.png)
![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one](/img/structure/B264953.png)
![9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B264963.png)

![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B264971.png)